[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13468927
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O3 |
|---|---|
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | 2-[[(2S)-1-acetylpyrrolidin-2-yl]methyl-propan-2-ylamino]acetic acid |
| Standard InChI | InChI=1S/C12H22N2O3/c1-9(2)13(8-12(16)17)7-11-5-4-6-14(11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17)/t11-/m0/s1 |
| Standard InChI Key | KVOVPMNGXNNVHQ-NSHDSACASA-N |
| Isomeric SMILES | CC(C)N(C[C@@H]1CCCN1C(=O)C)CC(=O)O |
| SMILES | CC(C)N(CC1CCCN1C(=O)C)CC(=O)O |
| Canonical SMILES | CC(C)N(CC1CCCN1C(=O)C)CC(=O)O |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid, reflects its stereochemical configuration and functional groups:
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Core structure: A five-membered pyrrolidine ring with an (S)-configuration at the C2 position.
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Substituents:
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A 1-acetyl group on the pyrrolidine nitrogen.
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An isopropylamino-acetic acid side chain at the C2 methyl position.
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Molecular formula:
Molar mass: 269.34 g/mol .
Key structural motifs:
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The acetyl group enhances metabolic stability by reducing susceptibility to enzymatic degradation .
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The isopropylamino moiety introduces steric bulk, potentially influencing receptor binding or solubility .
Synthesis and Reaction Pathways
While direct synthesis reports for this compound are scarce, analogous methodologies from patent literature and peer-reviewed studies provide plausible routes:
Stepwise Synthesis Strategy
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Pyrrolidine functionalization:
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Introduction of isopropylamine:
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Acetic acid coupling:
Critical reaction parameters:
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Temperature control (< 40°C) to prevent racemization during acetylation .
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Use of anhydrous conditions for Grignard or substitution reactions .
Research Gaps and Future Directions
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Synthetic optimization: Development of enantioselective routes to avoid racemization during acetylation .
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Biological profiling: Systematic evaluation of pharmacokinetics (e.g., blood-brain barrier permeability) and toxicity.
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Structural analogs: Exploration of substituent effects (e.g., replacing isopropyl with cyclopropyl) to enhance potency .
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